molecular formula C11H18OSi B14408338 Silane, trimethyl[(2-methylphenyl)methoxy]- CAS No. 80515-66-8

Silane, trimethyl[(2-methylphenyl)methoxy]-

Katalognummer: B14408338
CAS-Nummer: 80515-66-8
Molekulargewicht: 194.34 g/mol
InChI-Schlüssel: QKVHRAQRJNUOAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, trimethyl[(2-methylphenyl)methoxy]- is an organosilicon compound with the molecular formula C10H16OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(2-methylphenyl)methoxy] group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(2-methylphenyl)methoxy]- typically involves the reaction of trimethylchlorosilane with 2-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol attacks the silicon atom, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

In an industrial setting, the production of Silane, trimethyl[(2-methylphenyl)methoxy]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, trimethyl[(2-methylphenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the [(2-methylphenyl)methoxy] group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with different functional groups replacing the [(2-methylphenyl)methoxy] group.

Wissenschaftliche Forschungsanwendungen

Silane, trimethyl[(2-methylphenyl)methoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is explored for its potential use in drug delivery systems, where its unique chemical properties can enhance the stability and bioavailability of therapeutic agents.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants, where its chemical properties contribute to improved performance and durability.

Wirkmechanismus

The mechanism of action of Silane, trimethyl[(2-methylphenyl)methoxy]- involves its ability to form stable carbon-silicon bonds. This property allows it to interact with various molecular targets, such as enzymes and receptors, by modifying their chemical structure. The compound can also participate in catalytic processes, where it acts as a catalyst or a co-catalyst, facilitating chemical reactions through its unique electronic and steric properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Silane, trimethyl[(2-methoxyphenyl)methoxy]-: Similar in structure but with a methoxy group instead of a methyl group.

    Trimethylsilane: A simpler silane with three methyl groups attached to the silicon atom.

    Phenyltrimethylsilane: Contains a phenyl group instead of the [(2-methylphenyl)methoxy] group.

Uniqueness

Silane, trimethyl[(2-methylphenyl)methoxy]- is unique due to the presence of the [(2-methylphenyl)methoxy] group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets, making it valuable in various applications.

Eigenschaften

CAS-Nummer

80515-66-8

Molekularformel

C11H18OSi

Molekulargewicht

194.34 g/mol

IUPAC-Name

trimethyl-[(2-methylphenyl)methoxy]silane

InChI

InChI=1S/C11H18OSi/c1-10-7-5-6-8-11(10)9-12-13(2,3)4/h5-8H,9H2,1-4H3

InChI-Schlüssel

QKVHRAQRJNUOAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CO[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.